molecular formula C5H8N2O2S2 B12763151 1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)- CAS No. 19691-52-2

1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)-

Cat. No.: B12763151
CAS No.: 19691-52-2
M. Wt: 192.3 g/mol
InChI Key: VIHGVCRVOOZUIT-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure

Preparation Methods

The synthesis of 1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)- can be achieved through several synthetic routes. One common method involves the reaction of appropriate thiosemicarbazides with methoxyacetic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or methylthio groups are replaced by other functional groups.

Scientific Research Applications

1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1,3,4-Thiadiazol-2(3H)-one, 5-methoxy-3-((methylthio)methyl)- can be compared with other thiadiazole derivatives such as:

Properties

CAS No.

19691-52-2

Molecular Formula

C5H8N2O2S2

Molecular Weight

192.3 g/mol

IUPAC Name

5-methoxy-3-(methylsulfanylmethyl)-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C5H8N2O2S2/c1-9-4-6-7(3-10-2)5(8)11-4/h3H2,1-2H3

InChI Key

VIHGVCRVOOZUIT-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C(=O)S1)CSC

Origin of Product

United States

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